molecular formula C9H12ClF2NO B2850353 3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride CAS No. 2408973-20-4

3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride

Cat. No.: B2850353
CAS No.: 2408973-20-4
M. Wt: 223.65
InChI Key: VSHZRSGZMWZCAK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-7-1-2-8(9(11)3-7)6(4-12)5-13;/h1-3,6,13H,4-5,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHZRSGZMWZCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

This compound is utilized as a building block in the synthesis of complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for creating derivatives with specific properties.

Biology

Research has indicated that 3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride exhibits potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) .

Medicine

The compound is being explored for its therapeutic effects in various medical conditions. Its interaction with biological targets may lead to significant pharmacological effects, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties allow for the development of new compounds with desirable characteristics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics used clinically.

Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages. This suggests its potential role in modulating inflammatory responses through targeted signaling pathways .

Mechanism of Action

The mechanism of action of 3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride
  • CAS Number : 1461705-44-1
  • Molecular Formula: C₉H₁₂ClF₂NO
  • Molecular Weight : 223.65 g/mol
  • Structure: Features a propan-1-ol backbone with a 2,4-difluorophenyl group at position 2 and an amino group at position 3, forming a hydrochloride salt .

Physicochemical Properties

  • Appearance : White to off-white powder.
  • Storage : Room temperature (RT).
  • Key Identifiers : PubChem CID 75422506, MDL Number MFCD25970550 .

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Groups

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Potential Applications References
(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 154550-93-3 C₉H₁₃ClFNO 205.66 Single fluorine at para position; R-configuration. Antifungal/neurotransmitter analogs.
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride 1213160-13-4 C₉H₁₃ClFNO 205.66 S-enantiomer of the above. Stereospecific drug interactions.
3-Amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol 1019116-98-3 C₁₀H₁₃F₂NO 201.21 Benzyl substitution instead of direct attachment; no HCl salt. Intermediate for triazole antifungals.
3-Amino-1-(3,4-difluorophenyl)propan-1-ol dihydrochloride 2242682-27-3 C₉H₁₂Cl₂F₂NO 254.11 Difluorophenyl at position 1; dihydrochloride salt. Enhanced solubility for CNS-targeted drugs.

Key Observations :

  • Fluorine Substitution: Mono- vs. di-fluorination alters electronic properties and binding kinetics.
  • Stereochemistry : Enantiomers (R/S) exhibit divergent biological activities. The R-configuration in CAS 154550-93-3 may optimize receptor binding compared to the S-form .
  • Backbone Modifications: Propan-1-ol vs. propan-2-ol or ketone derivatives (e.g., 3-amino-1-(2,4-dichlorophenyl)propan-1-one hydrochloride) influence solubility and metabolic stability. Ketones (e.g., CAS 948595-84-4) are more lipophilic but less polar than alcohols .

Functional Group Variants

Compound Name CAS Number Molecular Formula Functional Group Key Differences Applications References
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride 1956437-40-3 C₁₀H₁₂ClF₂NO₂ Ester (acetate) Replaces propanol with ester; higher logP. Prodrug formulations.
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride 2060024-73-7 C₉H₁₂ClN₂O₃ Nitro group Electron-withdrawing nitro group reduces basicity. Nitroreductase substrates.
3-Amino-1,1-difluoropropan-2-ol Hydrochloride 1785058-84-5 C₃H₇ClF₂NO Geminal difluorines Altered pKa and hydrogen bonding. Fluorinated biomimetics.

Key Observations :

  • Ester vs. Alcohol : Ester derivatives (e.g., CAS 1956437-40-3) enhance lipophilicity, favoring blood-brain barrier penetration, but require hydrolysis for activation .
  • Nitro Substitution : The nitro group in CAS 2060024-73-7 introduces redox activity, making it suitable for prodrugs activated under hypoxic conditions .

Pharmacologically Relevant Analogs

HIF Series () :

  • HIFOH: 3-(2-Amino-5-methyl-1H-imidazol-4-yl)-1-(3,5-difluorophenyl)propan-1-ol hydrochloride. Key Feature: Imidazole ring enhances hydrogen bonding with ion channels (e.g., Hv1). Activity: Improved VSD-ligand interactions for channel inhibition compared to non-imidazole analogs .

Fluconazole Precursors () :

  • 4-Amino-1-(2-(2,4-difluorophenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium Chloride: Key Feature: Triazole ring instead of amino-propanol. Activity: Antifungal efficacy via cytochrome P450 inhibition .

Biological Activity

3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride, also known as (S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride, is a compound with significant potential in pharmaceutical applications due to its unique structural characteristics. This article delves into its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C9H12ClF2NO
  • Molecular Weight : 223.65 g/mol
  • Structure : The compound features an amino group and a hydroxyl group, which are essential for its reactivity and potential biological interactions.

Pharmacological Applications

Research indicates that this compound may serve as a building block in drug synthesis and act as a ligand for various biological targets. Its difluorophenyl moiety enhances lipophilicity and bioavailability, potentially increasing therapeutic efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The hydroxyl group can form hydrogen bonds with biological molecules, while the difluorophenyl group interacts with hydrophobic regions in proteins. These interactions may modulate enzyme or receptor activity, influencing various metabolic pathways.

Antimicrobial Activity

Studies have explored the antimicrobial properties of related compounds with difluorinated phenyl groups. For instance, certain derivatives have shown promising antifungal activity against Candida albicans, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents . The structural modifications significantly impact their biological efficacy.

CompoundMIC (µg/mL)Activity Comparison
This compoundTBDTBD
4-Trifluoromethylated derivative0.020Comparable to Fluconazole
4-Chlorinated derivative0.210Less active than fluorinated derivatives

Inhibition of Cytochrome P450 Enzymes

Another area of investigation involves the inhibition of cytochrome P450 enzymes by compounds similar to this compound. These enzymes play a crucial role in drug metabolism and steroid hormone biosynthesis. Selective inhibition could have significant implications for drug development and therapeutic strategies against diseases influenced by these pathways .

Case Study 1: Antifungal Screening

In a study assessing the antifungal potential of various compounds, derivatives of 3-amino-2-(2,4-difluorophenyl)propan-1-ol were evaluated for their effectiveness against C. albicans. The results indicated that certain structural modifications enhanced antifungal activity significantly compared to non-fluorinated analogs.

Case Study 2: Drug Metabolism

Research focusing on the interaction of this compound with cytochrome P450 enzymes revealed that specific substitutions could lead to enhanced selectivity and potency in inhibiting these enzymes. This finding is crucial for designing drugs with improved pharmacokinetic profiles.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Amino-2-(2,4-difluorophenyl)propan-1-ol;hydrochloride, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting 2,4-difluorophenylacetone with ammonium acetate under hydrogenation conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key steps include:

  • Reduction : Use of NaBH4 or catalytic hydrogenation to reduce intermediates.
  • Acidification : Hydrochloric acid addition to precipitate the hydrochloride salt.
    Purity optimization requires column chromatography (silica gel, methanol/dichloromethane eluent) and recrystallization from ethanol/water mixtures. Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >98% purity .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic fluorine coupling patterns at δ 6.8–7.2 ppm and hydroxyl/amine protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peaks ([M+H]+^+ at m/z 224.1 for C9H12F2NO+^+) .
  • X-ray Crystallography : For absolute stereochemical confirmation, if crystalline .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water: ~50 mg/mL; methanol: ~100 mg/mL) but insoluble in hexane. Solubility decreases at pH >7 due to deprotonation of the amine .
  • Stability : Store at 2–8°C under inert gas (N2/Ar). Degradation occurs via hydrolysis of the hydroxyl group at >40°C or in acidic/basic conditions. Monitor via TLC (silica, n-butanol/acetic acid/water 4:1:1) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer: For enantiomers like (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride:

  • Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Retention times differ by 2–3 minutes for enantiomers .
  • Diastereomeric Salt Formation : React with L-tartaric acid in ethanol; fractional crystallization isolates the desired enantiomer .

Q. What strategies address contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or receptor-binding assays often arise from:

  • Purity Variations : Validate via orthogonal methods (e.g., NMR quantification vs. HPLC) .
  • Solvent Effects : DMSO residues (>0.1%) can inhibit enzyme activity; use lyophilized samples reconstituted in buffer .
  • Assay Conditions : Standardize ATP levels (for kinase assays) or ion concentrations (e.g., Mg2+^{2+} for GPCR studies) .

Q. How does the substitution pattern (e.g., 2,4-difluoro vs. 3,5-dichloro) on the phenyl ring influence reactivity?

Methodological Answer: Comparative studies show:

  • Electrophilic Aromatic Substitution : 2,4-Difluoro groups direct meta-substitution in nitration reactions, while 3,5-dichloro groups favor para-substitution due to steric hindrance .
  • Hydrogen Bonding : Fluorine’s electronegativity enhances interactions with biological targets (e.g., kinase ATP pockets), increasing IC50 values by 2–3-fold compared to chloro analogs .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4LOM for β-adrenergic receptors). The hydroxyl group forms hydrogen bonds with Asp113, while the amine interacts with Tyr316 .
  • MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns; RMSD <2 Å indicates stable interactions .

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